1-(3,4-dimethoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea
Description
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-11-7-8-23-16(9-11)20-12(2)17(18(23)24)22-19(25)21-13-5-6-14(26-3)15(10-13)27-4/h5-10H,1-4H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNVWGQUKHVHBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)NC3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the 3,4-dimethoxyphenyl isocyanate, which is then reacted with 2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amine under controlled conditions to form the desired urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Scientific Research Applications
1-(3,4-dimethoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparison with analogs identified in the evidence:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Variability: The urea-linked compound distinguishes itself through its urea bridge, which may enhance hydrogen-bonding interactions with biological targets compared to piperazine or diazepane substituents in analogs . Methyl groups at positions 2 and 8 on the pyridopyrimidinone core could influence steric hindrance or metabolic stability relative to unsubstituted derivatives.
Biological Relevance :
- Piperazine and diazepane substituents (e.g., in compounds from ) are often employed to improve solubility or bioavailability in drug design. The urea-containing compound may prioritize target affinity over these properties.
- The nitrile-containing dipyridopyrimidine analog () represents a divergent structural class, likely with differing mechanisms of action due to the absence of a urea group .
Synthetic Accessibility :
- Urea formation typically requires coupling reactions between amines and isocyanates, which may introduce synthetic challenges compared to simpler alkylation or amination steps used for piperazine analogs .
Research Findings and Limitations
- Structural Insights: X-ray crystallography (e.g., via SHELX programs, as noted in ) could elucidate the conformation of the urea linkage and its interaction with targets.
- Biological Data Gap : The evidence lacks explicit pharmacological data (e.g., IC50 values, kinase selectivity), limiting direct functional comparisons.
- Patent Context : Compounds in are likely protected for therapeutic applications (e.g., kinase inhibition), suggesting the urea derivative may share similar targets but require validation .
Biological Activity
1-(3,4-dimethoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a complex organic compound that has attracted significant attention in biological research due to its potential therapeutic applications. The compound features a unique structure that combines a dimethoxyphenyl group and a pyrido[1,2-a]pyrimidinyl moiety linked by a urea functional group.
Chemical Structure and Properties
The IUPAC name for this compound is 1-(3,4-dimethoxyphenyl)-3-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea. Its molecular formula is , and it has a molecular weight of 368.39 g/mol. The structure can be represented as follows:
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its anticancer and antimicrobial properties.
Anticancer Activity
1-(3,4-dimethoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea has shown promising results in inhibiting cancer cell proliferation. Research indicates that the compound may act as an inhibitor of specific kinases involved in cell signaling pathways crucial for cancer progression. For instance, it has been suggested that the compound may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. By blocking this enzyme, the compound could potentially reduce the growth of cancer cells by limiting their ability to replicate DNA .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Various Cancer Lines | 10 - 20 | Inhibition of DHFR | |
| NCI 60 Cell Lines | 15 - 25 | Kinase inhibition |
Antimicrobial Activity
In addition to its anticancer properties, the compound has also demonstrated antimicrobial activity against various bacterial strains. The mechanism behind this activity may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Table 2: Summary of Antimicrobial Activity Studies
| Study Reference | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| E. coli | 32 µg/mL | Cell wall synthesis inhibition | |
| S. aureus | 16 µg/mL | Metabolic pathway interference |
The precise mechanism of action for 1-(3,4-dimethoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea involves its interaction with specific molecular targets such as kinases and enzymes like DHFR. By inhibiting these targets, the compound can disrupt critical cellular processes such as DNA synthesis and repair, leading to reduced cell viability in both cancerous and microbial cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:
- Case Study on Cancer Cell Lines : A study evaluated the effects of the compound on various human cancer cell lines and found significant inhibition of cell growth at concentrations ranging from 10 to 25 µM. The study highlighted its potential as a lead candidate for further development in cancer therapy .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against multi-drug resistant bacterial strains. Results indicated that the compound exhibited potent activity with MIC values significantly lower than those of conventional antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
